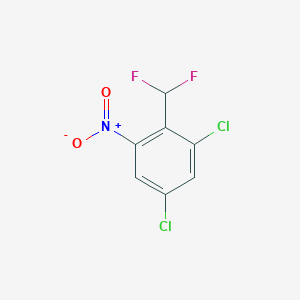2,4-Dichloro-6-nitrobenzodifluoride
CAS No.: 1803838-62-1
Cat. No.: VC3029753
Molecular Formula: C7H3Cl2F2NO2
Molecular Weight: 242 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1803838-62-1 |
|---|---|
| Molecular Formula | C7H3Cl2F2NO2 |
| Molecular Weight | 242 g/mol |
| IUPAC Name | 1,5-dichloro-2-(difluoromethyl)-3-nitrobenzene |
| Standard InChI | InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(9)6(7(10)11)5(2-3)12(13)14/h1-2,7H |
| Standard InChI Key | XNFDSYAERKVIRH-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])C(F)F)Cl)Cl |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])C(F)F)Cl)Cl |
Introduction
Chemical Identity and Structure
2,4-Dichloro-6-nitrobenzodifluoride is cataloged with the Chemical Abstracts Service (CAS) registry number 1803838-62-1 and can be found in chemical databases such as PubChem and Chemsrc. The compound features a benzene ring with two chlorine atoms at the 2 and 4 positions, a nitro group at the 6 position, and two fluorine atoms at different locations on the ring structure.
The molecular structure can be represented by the following formula: C₆H₁Cl₂F₂NO₂
The canonical SMILES notation for this compound is:
ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)F)F)N
Structural Characteristics
The compound's structure demonstrates several key features that influence its chemical behavior:
| Structural Feature | Position | Impact on Properties |
|---|---|---|
| Chlorine atoms | 2,4 | Increase electron-withdrawing effects, enhance reactivity |
| Nitro group | 6 | Strong electron-withdrawing group, polarizes the molecule |
| Fluorine atoms | Various | High electronegativity, affects bond strength and reactivity |
Physical and Chemical Properties
While specific experimental data for 2,4-Dichloro-6-nitrobenzodifluoride is limited in the available literature, its properties can be inferred based on its molecular structure and comparisons with similar compounds.
Physical Properties
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Physical state | Solid at room temperature | Based on molecular weight and structure |
| Color | Yellow to dark yellow | Common for nitro-aromatic compounds |
| Melting point | ~100-120°C | Comparison with similar nitroaromatic compounds |
| Boiling point | >300°C | Based on molecular weight and similar structures |
| Density | ~1.6-1.8 g/cm³ | Estimated from similar halogenated compounds |
| Solubility | Low in water, soluble in organic solvents | Based on polarity and functional groups |
Chemical Reactivity
The compound's reactivity is significantly influenced by its multiple functional groups:
-
The nitro group (-NO₂) at position 6 acts as a strong electron-withdrawing group, activating the ring toward nucleophilic aromatic substitution reactions.
-
The chlorine atoms at positions 2 and 4 can participate in substitution reactions, particularly under catalytic conditions.
-
The fluorine atoms provide additional sites for potential chemical modifications through various synthetic pathways.
Synthesis Methods
The synthesis of 2,4-Dichloro-6-nitrobenzodifluoride can be achieved through several methods, typically involving the chlorination and nitration of suitable precursor compounds.
Primary Synthetic Pathways
Based on synthetic routes for similar compounds, the following pathways are potentially viable for 2,4-Dichloro-6-nitrobenzodifluoride synthesis:
-
Sequential Halogenation and Nitration:
Starting with benzodifluoride and performing selective chlorination followed by controlled nitration at the desired position. -
Nitration of Pre-Halogenated Compounds:
Using 2,4-dichlorobenzodifluoride as a starting material and performing selective nitration, similar to methods described for related compounds .
Reaction Conditions and Optimization
The reaction conditions must be carefully controlled to achieve selective substitution at the desired positions. For comparable compounds, the following conditions have proven effective:
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 40-120°C | Higher temperatures increase reaction rate but may reduce selectivity |
| Nitrating Agent | HNO₃ (68-95%) | Concentration affects nitration position and efficiency |
| Catalysts | H₂SO₄, sulfonic acids | Enhance reactivity and control regioselectivity |
| Reaction Time | 2-6 hours | Depends on reagents and conditions |
For example, in the synthesis of the related compound 2,4-dichloro-3,5-dinitrobenzotrifluoride, researchers employed 2,4-dichlorobenzotrifluoride as a raw material with 95% nitric acid and 98% sulfuric acid at 40°C for 2 hours .
Applications and Research Significance
2,4-Dichloro-6-nitrobenzodifluoride serves important roles in various scientific and industrial contexts due to its unique structural features.
Research Applications
The compound is primarily used in research settings, particularly in studies related to organic synthesis and material science. Its multiple functional groups make it valuable for:
-
Studying structure-activity relationships in halogenated aromatic compounds
-
Investigating selective substitution reactions
-
Developing new synthetic methodologies for complex molecules
| Precaution | Specific Measures |
|---|---|
| Storage | Keep in dark place, under inert atmosphere, at room temperature |
| Personal Protection | Chemical-resistant gloves, safety goggles, laboratory coat, appropriate respiratory protection |
| Spill Management | Avoid dust formation, collect with non-combustible absorbent material |
| Disposal | Follow local regulations for hazardous waste disposal |
Related Compounds and Comparative Analysis
Understanding the properties and behaviors of structurally similar compounds provides valuable context for research involving 2,4-Dichloro-6-nitrobenzodifluoride.
Structurally Related Compounds
Structure-Activity Relationships
The positioning of functional groups on the benzene ring significantly impacts chemical behavior:
-
Nitro Group Effects: The electron-withdrawing nitro group at position 6 activates certain positions on the ring toward nucleophilic attack while deactivating others toward electrophilic substitution.
-
Halogen Influence: The presence of both chlorine and fluorine atoms creates an electron-deficient aromatic system with complex electronic distribution.
-
Substitution Patterns: The 2,4-dichloro-6-nitro pattern appears in several biologically active compounds, suggesting this substitution arrangement may confer specific properties relevant to biochemical interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume